molecular formula C14H19NO2 B11775025 Ethyl 2-(piperidin-1-yl)benzoate

Ethyl 2-(piperidin-1-yl)benzoate

Cat. No.: B11775025
M. Wt: 233.31 g/mol
InChI Key: UQTAXDSEYSFFHR-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-1-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(piperidin-1-yl)benzoate typically involves the esterification of 2-(piperidin-1-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols .

Scientific Research Applications

Ethyl 2-(piperidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly local anesthetics and analgesics.

    Industry: The compound is utilized in the production of various chemical products and materials

Comparison with Similar Compounds

    Tetracaine: Another local anesthetic with a similar ester structure.

    Pramocaine: A compound with similar anesthetic properties but different structural features.

    Benzocaine: A simpler ester-based local anesthetic.

Uniqueness: Ethyl 2-(piperidin-1-yl)benzoate is unique due to its specific piperidine moiety, which imparts distinct pharmacological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in drug synthesis .

Biological Activity

Ethyl 2-(piperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

This compound is an ester derivative featuring a piperidine ring, which is known for its role in various pharmacological activities. The molecular formula is C16H23N2O2C_{16}H_{23}N_{2}O_{2}, and its structure can be represented as follows:

Ethyl 2 piperidin 1 yl benzoate\text{Ethyl 2 piperidin 1 yl benzoate}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. As a local anesthetic, it may inhibit sodium ion channels on nerve membranes, which prevents the conduction of nerve impulses, leading to a numbing effect. Additionally, studies indicate that the compound may exhibit antimicrobial and anticancer activities through various mechanisms, including enzyme inhibition and interference with cellular processes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The compound's inhibitory effects were evaluated using standard methods, yielding results summarized in Table 1.

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli2516 µg/mL
Candida albicans1864 µg/mL

Table 1: Antimicrobial activity of this compound

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that this compound exhibited a dose-dependent reduction in cell viability. The IC50 values for different cell lines are presented in Table 2.

Cell LineIC50 (µM)
MCF-715
MDA-MB-23110
A54920

Table 2: IC50 values of this compound against cancer cell lines

Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to its chemical structure. Modifications to the piperidine ring or the benzoate moiety can significantly alter its potency and selectivity. For instance, derivatives with additional functional groups have shown enhanced activity against specific targets .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

ethyl 2-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-4-5-9-13(12)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3

InChI Key

UQTAXDSEYSFFHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2CCCCC2

Origin of Product

United States

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